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Falnidamol Fact Sheet

The table below summarizes the core experimental data on Falnidamel's MDR reversal activity.

Aspect Details and Quantitative Data

Primary Mechanism Highly potent and specific inhibitor of the ABCB1 (P-gp) transporter [1].

Specificity Reverses ABCB1-mediated MDR; does not reverse ABCG2-mediated
MDR [1].

Key Functional Effect Directly binds to ABCB1's drug-binding site, inhibiting its ATPase

activity and reducing drug efflux [1].

Effective Concentrations Non-toxic concentrations of 2.5 yM and 5.0 pM were used to
(In Vitro) successfully reverse resistance [1].

| Reversal Fold (RF) (e.g., for Paclitaxel) | Significantly reversed resistance in ABCB1-overexpressing cells:
* HELA-Col: RF 36.21 « SW620-Adr: RF 24.84 [1] | | In Vive Efficacy | Combination with Paclitaxel

significantly inhibited tumor growth in HELA-Col xenograft mouse models without increasing toxicity

[1]. |
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Experimental Protocols & Troubleshooting

FAQ 1: What is a standard cytotoxicity and reversal assay
protocol?

This MTT-based protocol can determine the safe concentration of Falnidamel to use and its ability to

reverse chemotherapeutic resistance [1].

e 1. Cell Seeding: Seed ABCB1-overexpressing cells (e.g., HELA-Col, SW620-Adr) and their parental
sensitive counterparts into 96-well plates at a density of 5 x 10° cells per well and culture overnight
[1].

2. Pre-incubation: Pre-incubate the cells with a non-toxic concentration of Falnidamol (e.g., 2.5 or
5.0 pM) or a positive control (e.g., Verapamil) for 2 hours [1].

3. Chemotherapeutic Challenge: Add a range of concentrations of chemotherapeutic agents (e.g.,
Doxorubicin, Paclitaxel) to the wells. Include a non-substrate drug like Cisplatin as a negative control
[1].

4. Incubation and Measurement: Culture the cells for 72 hours. Add MTT reagent and measure the
absorbance at 570 nm using a microplate reader [1].

5. Data Analysis: Calculate the ICso values for the chemotherapeutic agents with and without
Falnidamol. The Reversal Fold (RF) is calculated as RF = ICso (chemotherapeutic alone) / ICso
(chemotherapeutic + Falnidamol).

FAQ 2: How do | confirm Falnidamol is working on the ABCB1
transporter?

To confirm the mechanism, you can perform intracellular drug accumulation and efflux assays using flow

cytometry [1].

¢ Drug Accumulation Assay:

o Seed ABCB1l-overexpressing and sensitive cells in 6-well plates (1 x 10° cells/well) for 24
hours.

o Pre-treat with Falnidamol (5 uM) or a control inhibitor for 2 hours.

o Add 10 pM Doxorubicin and incubate for another 2 hours.

o Collect cells and measure the intracellular Doxorubicin fluorescence via flow cytometry. An
increase in fluorescence in the resistant cells indicates successful ABCBL1 inhibition [1].
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e Drug Efflux Assay:

o Seed cells as above and load them with 10 pM Doxorubicin for 30 minutes.

o Incubate the cells with Falnidamol (5 pM) and measure the intracellular Doxorubicin at various
time points (e.g., 0, 30, 60, 90, 120 minutes) using flow cytometry. Falnidamil should slow the
efflux of Doxorubicin from the resistant cells [1].

FAQ 3: What if my reversal results are inconsistent or weak?

Here is a troubleshooting guide for common issues:

Problem Possible Cause Suggested Solution
High cytotoxicity from Concentration is too high. Perform a full cytotoxicity assay to establish
Falnidamol alone. a dose-response curve and use only non-

toxic concentrations (e.g., <5 pM) [1].

Weak reversal effect The cancer cell line uses Verify that your resistant cell line does not

in a confirmed ABCB1 overlapping MDR mechanisms  also overexpress other transporters like

model. beyond ABCB1. ABCG2. Falnidamol is specific to ABCB1
[1].

No effect with Expected result. Cisplatin is Use this as a negative control to confirm

Cisplatin. not a substrate for ABCBL1. that the reversal effect is specific to ABCB1

substrates [1].
High background in Incomplete washing or cellular  Include a cell-only control (no Doxorubicin)

accumulation assay. autofluorescence. to account for autofluorescence. Ensure
washing steps are consistent and thorough.

Visualizing the Mechanism & Workflow

The following diagrams, created with Graphviz, illustrate Falnidamel's mechanism of action and key

experimental workflows.
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Falnidamol Reverses MDR by Inhibiting ABCB1
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Key Experimental Workflow for MDR Reversal

* ABCB1-overexpressing cells
« Parental sensitive cells

« Establish safe, non-toxic
concentration of Falnidamol

* Pre-incubate with Falnidamol
* Add chemotherapeutic drug
« Calculate Reversal Fold (RF)

« Intracellular drug
accumulation/efflux assay
(Flow Cytometry)

* ATPase activity assay
» Molecular Docking
« Cellular Thermal Shift Assay
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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